5-AIQ hydrochloride

Beschreibung

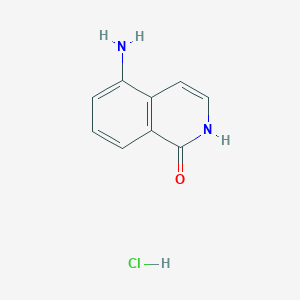

5-Aminoisoquinolin-1(2H)-one hydrochloride (5-AIQ hydrochloride, CAS 93117-07-8) is a heterocyclic compound synthesized via catalytic hydrogenation of 5-nitroisoquinolin-1(2H)-one using palladium on charcoal and hydrochloric acid, yielding 66% per step and 18% overall . It exhibits a melting point of 250–260°C (decomp.) and a molecular formula of C₉H₉ClN₂O (MW ≈ 196.45 g/mol).

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-amino-2H-isoquinolin-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5H,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNLARCFSYAXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582017 | |

| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93117-07-8 | |

| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AIQ hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 5-Aminoisoquinolin-1(2H)-one hydrochloride typically involves the following steps:

-

- Isoquinoline is subjected to nitration using nitric acid or a nitrating mixture to introduce a nitro group at the desired position.

- Example: Nitration in concentrated sulfuric acid medium.

-

- The nitro group is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst or other reducing agents such as sodium borohydride.

- Example: Hydrogenation with palladium on activated carbon in methanol.

Cyclization and Formation of Hydrochloride Salt :

- The aminoisoquinoline derivative is cyclized under acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.

- Example: Reaction with concentrated HCl to enhance solubility and stability.

Specific Reaction Conditions

Reduction of Nitro Precursor

- Reaction Medium : Methanol or ethanol.

- Catalyst : Palladium on activated carbon (10%).

- Conditions : Hydrogenation at room temperature for 18 hours.

Cyclization and Hydrochloride Formation

- Reagents : Concentrated hydrochloric acid.

- Temperature : Reflux conditions may be used for efficient cyclization.

- Yield : Typically around 66% under optimized conditions.

Industrial Production

Large-Scale Synthesis

For industrial applications, the process is scaled up with optimizations:

- Use of continuous flow reactors for better control over reaction parameters.

- High-pressure hydrogenation systems for efficient reduction.

- Catalysts such as palladium or platinum are employed to improve yield and reduce reaction time.

Purification

The final product is purified through recrystallization or chromatography:

- Solvent System: Ethanol-water mixtures are commonly used.

- Recrystallization yields white crystalline hydrochloride salt with high purity.

Data Summary

Key Considerations

- Catalyst Selection : Palladium on activated carbon is preferred for its high efficiency in reduction reactions.

- Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor intermediate formation and purity.

- Safety Precautions : Handling of nitric acid, hydrogen gas, and palladium catalysts requires adherence to strict safety protocols due to their hazardous nature.

Analyse Chemischer Reaktionen

Oxidation

The amino group undergoes oxidation under harsh conditions:

- KMnO₄/H₂SO₄ : Converts the amino group to nitro via intermediate hydroxylamine derivatives.

- m-CPBA (meta-chloroperbenzoic acid) : Oxidizes the isoquinoline ring to an N-oxide intermediate .

Reduction

The nitro derivative (5-nitroisoquinolin-1(2H)-one) is reduced to regenerate 5-AIQ·HCl:

- Catalytic Hydrogenation (H₂/Pd-C) : Achieves quantitative reduction in ethanol with HCl .

- SnCl₂/HCl : Alternative stoichiometric method with 66% yield .

Table 1: Reduction Conditions and Yields

| Starting Material | Reagent | Solvent | Yield (%) | Source |

|---|---|---|---|---|

| 5-Nitroisoquinolin-1-one | H₂, Pd-C, HCl | EtOH | >95 | |

| 5-Nitroisoquinolin-1-one | SnCl₂, HCl | EtOH/H₂O | 66 |

Electrophilic Substitution

The aromatic ring undergoes substitution at position 3 or 4 due to electron-rich regions:

Halogenation

Acylation

Table 2: Substitution Reactions

| Reaction Type | Reagent | Position | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 3 | 3-Bromo-5-aminoisoquinolin-1-one | 35 | |

| Acylation | Acetyl chloride | 3 | 3-Acetyl-5-aminoisoquinolin-1-one | 72 |

PARP-1/2 Inhibition

5-AIQ·HCl competitively inhibits poly(ADP-ribose) polymerase (PARP) by mimicking NAD⁺:

Structural Insights :

- Hydrogen bonds form between the lactam carbonyl and Ser904/Gly863 residues.

- π-Stacking occurs with Tyr907 .

Table 3: PARP Inhibition Data

| Compound | PARP-1 IC₅₀ (µM) | PARP-2 IC₅₀ (µM) | Selectivity Ratio (PARP-2/PARP-1) | Source |

|---|---|---|---|---|

| 5-AIQ·HCl | 0.23 | 0.47 | 2.04 | |

| 3-Methyl-5-AIQ·HCl | 0.15 | 0.32 | 2.13 |

Coordination Chemistry

The amino and carbonyl groups enable metal complexation:

- Cu(II) Complexes : Form octahedral geometries with 5-AIQ·HCl as a bidentate ligand .

- Fe(III) Chelation : Stabilizes oxidation states in catalytic applications .

Stability and Degradation

- Thermal Decomposition : Degrades above 250°C, releasing HCl and forming char .

- Hydrolytic Stability : Stable in neutral aqueous solutions but decomposes in strong acids/bases .

Synthetic Derivatives

Derivatization at position 3 enhances bioactivity:

- Suzuki Coupling : Introduces aryl groups using Pd catalysts .

- Heck Reaction : Adds alkenyl substituents .

Example :

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

5-Aminoisoquinolin-1(2H)-one hydrochloride serves as a versatile building block in organic synthesis, with noted applications in chemistry, biology, medicine, and industry.

Chemistry 5-Aminoisoquinolin-1(2H)-one hydrochloride is utilized in organic synthesis, especially in developing heterocyclic compounds. It can also function as a building block for synthesizing more complex molecules.

Biology This compound is studied in biological research for its potential as an enzyme inhibitor, particularly targeting enzymes involved in DNA repair mechanisms. 5-Aminoisoquinolin-1-one (5-AIQ) acts as an inhibitor of PARP-1 activity in rats .

Medicine Preclinical studies suggest that the compound has potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Derivatives of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one have demonstrated anticancer properties, with certain analogs showing the ability to inhibit cancer cell proliferation in vitro and induce apoptosis in cancer cell lines through the activation of apoptotic pathways. 5-AIQ has demonstrated therapeutic benefits in a range of diseases in vivo .

Industry In the industrial sector, 5-Aminoisoquinolin-1(2H)-one hydrochloride is used in synthesizing dyes, pigments, and other specialty chemicals. It is also used in the ring-opening cationic polymerization of epoxides and the free radical polymerization of acrylates.

Effects on Ischemia

Wirkmechanismus

The mechanism of action of 5-Aminoisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The pathways involved include the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below highlights key differences between 5-AIQ hydrochloride and its structural analogs:

Key Observations :

- The 1(2H)-ketone group in 5-AIQ and its 4-amino analog distinguishes them from Isoquinolin-5-amine hydrochloride, which lacks this oxygen-containing moiety. This difference likely impacts solubility, reactivity, and biological target interactions.

- Positional isomerism (4-amino vs.

Biologische Aktivität

5-Aminoisoquinolin-1(2H)-one hydrochloride (5-AIQ) is a compound of significant interest in medicinal chemistry, primarily due to its biological activities as a poly(ADP-ribose) polymerase (PARP) inhibitor. This article explores its biochemical properties, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

1. Overview of 5-AIQ

5-AIQ is a water-soluble small-molecule inhibitor of PARPs, which are enzymes involved in various cellular processes, including DNA repair, cell death, and inflammation. The compound exhibits moderate potency against PARP-1 in vitro but shows excellent bioavailability and efficacy in vivo models, making it a valuable tool for studying the roles of PARPs in health and disease .

The primary mechanism by which 5-AIQ exerts its biological effects is through the inhibition of PARP activity. This inhibition leads to several downstream effects:

- Reduction of Oxidative Stress : 5-AIQ has been shown to decrease oxidative activity in neutrophils during ischemia-reperfusion injury .

- Anti-inflammatory Effects : By down-regulating NF-κB activity, 5-AIQ modulates the expression of cytokines and adhesion molecules, contributing to its anti-inflammatory properties .

- Impact on Cell Viability : In models of myocardial infarction and organ transplantation, 5-AIQ protects against cellular damage by preventing excessive PARP activation .

3.1 In Vivo Studies

Several studies have demonstrated the protective effects of 5-AIQ in various animal models:

- Ischemia-Reperfusion Injury : In rodent models, administration of 5-AIQ significantly reduced tissue damage following ischemic events. For instance, a study reported that a low dose (30 µg/kg) effectively ameliorated damage in models of hemorrhagic shock and myocardial infarction .

| Study | Dose | Effect |

|---|---|---|

| Hemorrhagic Shock | 30 µg/kg | Reduced tissue damage |

| Myocardial Infarction | 0.3 mg/kg | Decreased infarct size |

- Inflammatory Conditions : In models of arthritis and multiple sclerosis, 5-AIQ demonstrated significant anti-inflammatory activity by inhibiting the expression of matrix metalloproteinases and other inflammatory mediators .

3.2 Cellular Effects

In vitro studies have shown that 5-AIQ affects various cellular processes:

- Cell Migration and Invasion : Research on colon carcinoma cells (CT26) indicated that treatment with 5-AIQ inhibited cell migration and invasion, suggesting potential applications in cancer therapy .

| Cell Type | Treatment | Observed Effect |

|---|---|---|

| CT26 Cells | 5-AIQ | Reduced migration/invasion |

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 5-AIQ during focal cerebral ischemia in rats. The results indicated that administration of the compound significantly reduced oxidative stress markers in neutrophils after prolonged ischemia . This highlights its potential therapeutic role in stroke management.

Case Study: Organ Protection

Another study focused on the protective effects of 5-AIQ against liver injury caused by ischemia-reperfusion. The findings suggested that the compound could reduce liver damage during surgical procedures or transplantation, indicating its applicability in clinical settings .

5. Conclusion

The biological activity of 5-aminoisoquinolin-1(2H)-one hydrochloride is characterized by its role as a PARP inhibitor with significant implications for treating ischemic injuries and inflammatory diseases. Its ability to modulate oxidative stress and inflammation positions it as a promising candidate for further research and potential therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling 5-Aminoisoquinolin-1(2H)-one hydrochloride in laboratory settings?

- Methodological Answer : Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. In case of inhalation, move the individual to fresh air and provide artificial respiration if necessary. For skin/eye contact, rinse thoroughly with water for ≥15 minutes. Store the compound in a cool, dry environment, as it is stable under recommended conditions . Consult safety data sheets (SDS) for emergency procedures and toxicological classifications, noting that acute toxicity and skin irritation data are classified but not fully detailed in available sources .

Q. How can researchers confirm the purity and structural identity of 5-Aminoisoquinolin-1(2H)-one hydrochloride?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (C₉H₉ClN₂, 180.63 g/mol) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the isoquinolinone backbone and amine hydrochloride functional groups. Compare spectral data with reference standards from authoritative databases (e.g., LGC Standards or Cayman Chemical) . For purity, employ HPLC with UV detection at 254 nm and a C18 column, using acetonitrile/water gradients.

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is stable in anhydrous dimethyl sulfoxide (DMSO) or deionized water for short-term use. For long-term storage, keep lyophilized powder at -20°C in airtight containers with desiccants to prevent hydrolysis. Avoid exposure to light, high temperatures (>30°C), and moisture, as these may degrade the hydrochloride salt .

Advanced Research Questions

Q. How can transition metal-free cascade reactions be optimized to synthesize 5-Aminoisoquinolin-1(2H)-one derivatives?

- Methodological Answer : A solvent-dependent cascade reaction using alkynols and imines with potassium tert-butoxide (t-BuOK) as a catalyst can yield isoquinolinone derivatives. In tetrahydrofuran (THF), the reaction favors isoquinolin-1(2H)-one formation (70–85% yield), while dimethylformamide (DMF) shifts selectivity toward dihydroisobenzoquinoline-3(2H)-one. Optimize catalyst loading (10–15 mol%) and temperature (80–100°C) to enhance regioselectivity . Validate reaction pathways using density functional theory (DFT) calculations to model intermediate cyclization steps.

Q. How should researchers address contradictory data in thermal stability studies of this compound?

- Methodological Answer : Conflicting thermal stability reports may arise from differences in sample preparation (e.g., hydration state). Perform thermogravimetric analysis (TGA) under inert gas (N₂) to measure decomposition onset temperatures. Cross-reference with differential scanning calorimetry (DSC) to identify endothermic/exothermic events. If decomposition products are observed (e.g., HCl release), use FT-IR or gas chromatography-mass spectrometry (GC-MS) to characterize byproducts .

Q. What strategies improve the yield of 5-Aminoisoquinolin-1(2H)-one hydrochloride in multi-component reactions (MCRs)?

- Methodological Answer : For MCRs involving alkynols, aldehydes, and amines, pre-activate the aldehyde-amine Schiff base intermediate to accelerate imine formation. Use microwave-assisted synthesis (60–80°C, 30–60 min) to reduce reaction time and improve yields (15–20% increase). Add molecular sieves (3Å) to absorb water and shift equilibrium toward product formation .

Q. How can researchers mitigate challenges in characterizing reactive intermediates during synthesis?

- Methodological Answer : Employ in-situ monitoring techniques like ReactIR or NMR spectroscopy to track transient intermediates (e.g., enolates or aziridinium ions). Quench aliquots at timed intervals and analyze via LC-MS to identify short-lived species. Computational tools (e.g., Gaussian) can model transition states and predict intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.